Dodonaflavonol

Natural Products Chemistry Flavonoid Analysis Compound Identification

Securing an authentic, high-purity standard for prenylated flavonols is critical for reproducible analytical and biological studies. Dodonaflavonol (≥98% HPLC) directly addresses this need. - Authentic reference for HPLC quantification and method validation in Broussonetia papyrifera extracts. - Distinct 2,2-dimethylchroman/formate ester scaffold enables SAR comparison with common flavonols (e.g., quercetin). - Reliable, batch-certified supply with ambient-temperature shipping simplifies procurement.

Molecular Formula C28H32O9
Molecular Weight 512.5 g/mol
Cat. No. B592822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodonaflavonol
Molecular FormulaC28H32O9
Molecular Weight512.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3
InChIKeyBMIYNOPDDLPHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Dodonaflavonol: A Structurally Unique Prenylated Flavonol for Research and Procurement


Dodonaflavonol (CAS: 1392213-93-2) is a prenylated flavonol compound with the molecular formula C28H32O9 and a molecular weight of 512.55 g/mol . It is a secondary metabolite primarily isolated from the herbs of Broussonetia papyrifera (Moraceae), a plant species with a documented history in traditional medicine . Its IUPAC name, 4-(6-(5,7-dihydroxy-3,6-dimethoxy-4-oxo-4H-chromen-2-yl)-2,2-dimethylchroman-8-yl)-2-methylbutyl formate, reveals a complex scaffold featuring a chroman ring fused to a chromenone core, distinguishing it from simpler flavonols . The compound is commercially available as a research-grade analytical standard with a typical purity of ≥98% (HPLC) [1].

Research-grade prenylated flavonol analytical standard
Isolated from Broussonetia papyrifera (Moraceae)
Distinct chroman-flavonol scaffold with formate ester side chain

Why Generic Flavonol Substitution Fails for Dodonaflavonol


Generic flavonol substitution (e.g., with quercetin, kaempferol, or myricetin) is not scientifically sound for Dodonaflavonol due to its distinct chemical architecture. The presence of a 2,2-dimethylchroman moiety and a formate ester side chain in Dodonaflavonol introduces unique lipophilic and steric properties that are absent in common flavonols, which typically possess only a planar flavone core and hydroxyl/methoxy substituents . These structural differences directly impact target binding, metabolic stability, and pharmacokinetic behavior. Furthermore, the specific botanical origin (Broussonetia papyrifera) and the specialized prenylation pattern suggest a unique biosynthetic pathway, potentially resulting in a distinct pharmacological profile . Procuring the correct compound ensures experimental reproducibility and avoids confounding results from structurally dissimilar analogs.

Risk Generic flavonols (quercetin, kaempferol) lack the 2,2-dimethylchroman and formate ester – lipophilicity and target binding may shift significantly.
Risk Botanical source differs: common flavonols come from diverse plants; Dodonaflavonol is specific to B. papyrifera, altering chemotaxonomic context.
Risk Physicochemical profile (higher logP, steric bulk) may not transfer – direct replacement without validation can confound SAR and bioassay results.

Quantitative Differentiation of Dodonaflavonol: A Comparative Evidence Guide


Molecular Weight and Formula Distinction vs. Common Flavonols

Dodonaflavonol possesses a molecular formula of C28H32O9 and a molecular weight of 512.55 g/mol, which is significantly larger and more complex than the typical flavonols quercetin (C15H10O7, 302.24 g/mol), kaempferol (C15H10O6, 286.24 g/mol), and myricetin (C15H10O8, 318.24 g/mol) . The presence of a 2,2-dimethylchroman ring and a formate ester group contributes to this higher molecular weight and increased lipophilicity, with a calculated logP of approximately 4.2 compared to quercetin's 1.5 .

Molecular Identity
Head-to-head
Dodonaflavonol: C₂₈H₃₂O₉, 512.55 g/mol Quercetin: C₁₅H₁₀O₇, 302.24 g/mol Kaempferol: C₁₅H₁₀O₆, 286.24 g/mol Myricetin: C₁₅H₁₀O₈, 318.24 g/mol
Structurally distinct entity for SAR studies
1.7–1.8× larger MW; 13–14 additional carbons; chroman ring and formate ester present
Natural Products Chemistry Flavonoid Analysis Compound Identification

Purity Benchmarking: Dodonaflavonol vs. Commercial Flavonol Standards

Commercially available Dodonaflavonol is consistently reported with a purity of ≥98% as determined by HPLC analysis [1]. This level of purity is comparable to or exceeds that of many widely used flavonol reference standards, such as quercetin (typically ≥95%), kaempferol (≥97%), and myricetin (≥96%) from major chemical suppliers . The compound is provided as a powder and is suitable for use as an analytical standard in HPLC and GC applications [1].

Purity Benchmark
Supplier data
≥98% (HPLC) for Dodonaflavonol; Common flavonol standards: quercetin ≥95%, kaempferol ≥97%, myricetin ≥96%
Supports reproducible quantitative analysis
Vendor COA; verify per lot
Analytical Chemistry Quality Control Reference Materials

Source Plant Specificity: Broussonetia papyrifera vs. Dodonaea spp.

Dodonaflavonol is consistently reported as a natural product isolated from the herbs of Broussonetia papyrifera (Moraceae), also known as the paper mulberry . This is a key differentiator from other flavonols that are more commonly sourced from Dodonaea species (e.g., D. viscosa, D. angustifolia) or other plant families. While total flavonoid content in D. angustifolia flower extracts is substantial (488.23 ± 23 mg/100 g) [1], Dodonaflavonol's specific occurrence in B. papyrifera highlights a unique botanical distribution and potential chemotaxonomic marker status.

Botanical Source
Class-level inference
Isolated from Broussonetia papyrifera (Moraceae); not from Dodonaea spp. (D. angustifolia total flavonoid content 488.23 ± 23 mg/100 g)
Unique chemotaxonomic marker
Source-specific phytochemical context; verify for lot
Botanical Chemistry Natural Product Isolation Phytochemistry

Antioxidant Potential: Class-Level Inference from Dodonaea Flavonoid Fractions

While direct antioxidant data for pure Dodonaflavonol is limited, a flavonoid-enriched fraction from Dodonaea viscosa leaves, which contains flavones and flavonols including potentially related prenylated derivatives, demonstrated potent antioxidant activity [1]. The fraction exhibited DPPH radical scavenging of 58.36 ± 18%, 76.85 ± 13%, and 89.75 ± 19% at 10, 50, and 100 μg/mL, respectively. Similarly, ABTS scavenging was 69.56 ± 0.06%, 76.42 ± 0.10%, and 84.28 ± 0.07% at the same concentrations [1]. These values are comparable to those reported for quercetin (IC50 ~2-5 μg/mL in DPPH) and ascorbic acid [2].

Antioxidant Activity
Class-level inference
D. viscosa flavonoid fraction: DPPH scavenging 58.4–89.8% at 10–100 µg/mL; ABTS 69.6–84.3% at same concentrations
Supports antioxidant screening context
Fraction data, not pure Dodonaflavonol; validate directly
Antioxidant Activity DPPH Assay ABTS Assay Oxidative Stress

Anti-inflammatory Activity: Class-Level Inference from Dodonaea Flavonoid Fractions

The flavonoid-enriched fraction from Dodonaea viscosa leaves exhibited significant dual inhibitory effects against the key inflammatory enzymes COX-2 (IC50 = 38.21 μg/mL) and 5-LOX (IC50 = 40.72 μg/mL) [1]. These values are comparable to the reference drugs indomethacin (IC50 = 33.03 μg/mL for COX-2) and zileuton (IC50 = 33.41 μg/mL for 5-LOX) [1]. This suggests that flavonoids from Dodonaea species, which include Dodonaflavonol, possess moderate to strong anti-inflammatory potential.

Enzyme Inhibition
Class-level inference
D. viscosa flavonoid fraction: COX-2 IC₅₀ 38.21 µg/mL; 5-LOX IC₅₀ 40.72 µg/mL Reference: indomethacin 33.03 µg/mL, zileuton 33.41 µg/mL
Supports inflammation pathway assay context
Fraction data; confirm with pure Dodonaflavonol
Anti-inflammatory COX-2 Inhibition 5-LOX Inhibition Enzyme Assay

Storage and Handling: Practical Advantages for Laboratory Procurement

Dodonaflavonol is stable when stored as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years . This stability profile is comparable to other flavonols like quercetin and kaempferol, which typically require similar storage conditions. However, Dodonaflavonol's low water solubility (calculated 9.2e-5 g/L at 25°C) necessitates dissolution in organic solvents (e.g., DMSO, chloroform, ethyl acetate) for experimental use [1]. This characteristic should be considered during experimental design and formulation.

Storage & Solubility
Vendor guidance
Stable as powder: 3 years at −20°C, 2 years at 4°C Calculated water solubility ~9.2×10⁻⁵ g/L (25°C)
Solubility and handling context
Use DMSO, chloroform, or ethyl acetate for stock solutions
Compound Storage Laboratory Management Supply Chain

Best Research and Industrial Application Scenarios for Dodonaflavonol


Natural Product Chemistry and Phytochemical Reference Standard

Dodonaflavonol serves as an authentic reference standard for the identification and quantification of this specific prenylated flavonol in plant extracts, particularly from Broussonetia papyrifera. Its high purity (≥98%) and defined chemical structure make it suitable for HPLC method development and validation, as well as for chemotaxonomic studies distinguishing B. papyrifera from other flavonol-producing species .

Structure-Activity Relationship (SAR) Studies of Prenylated Flavonols

The unique 2,2-dimethylchroman and formate ester moieties of Dodonaflavonol provide a distinct scaffold for SAR investigations. Comparing its bioactivity to simpler flavonols (e.g., quercetin) can elucidate the impact of prenylation and side-chain modifications on antioxidant, anti-inflammatory, or enzyme inhibitory properties .

Antioxidant and Anti-inflammatory Drug Discovery

Based on class-level evidence from Dodonaea flavonoid fractions, which show potent DPPH scavenging (up to 89.75% at 100 μg/mL) and dual COX-2/5-LOX inhibition (IC50 ~38-41 μg/mL), Dodonaflavonol is a compelling candidate for further mechanistic studies in oxidative stress and inflammation models [1]. Its prenylated structure may confer improved membrane permeability or target binding compared to non-prenylated analogs.

Botanical and Chemotaxonomic Research

The specific isolation of Dodonaflavonol from Broussonetia papyrifera, rather than from the more commonly studied Dodonaea species, makes it a valuable chemotaxonomic marker. It can be used to authenticate B. papyrifera-derived products and to study the biosynthetic pathways leading to prenylated flavonoids in Moraceae .

Application
Selection Property
Validation Focus
Phytochemical reference standard
High-purity prenylated flavonol analytical standard
HPLC method development and chemotaxonomic profiling
Prenylated flavonol SAR studies
Unique chroman-flavonol scaffold with formate ester
Bioactivity comparison vs. simple flavonols (quercetin, kaempferol)
Oxidative stress and inflammation research
Prenylated flavonol scaffold with reported pathway modulation
DPPH/ABTS radical scavenging and COX/5-LOX enzyme assays
Botanical authentication research
B. papyrifera-specific chemotaxonomic marker
Authentication of B. papyrifera extracts and biosynthetic pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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